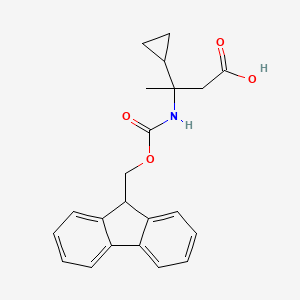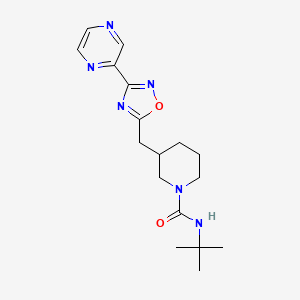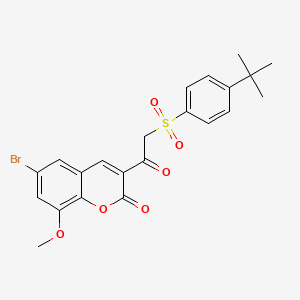
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with a complex structure. It contains an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. This ring is substituted with a dioxido group, indicating the presence of two oxygen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isothiazolidine ring, possibly through a cyclization reaction. The dioxido group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The isothiazolidine ring is a five-membered ring, which can introduce strain into the molecule and affect its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the isothiazolidine ring and the dioxido group. These functional groups could potentially participate in a variety of reactions, including redox reactions, substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isothiazolidine ring and the dioxido group could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Potential
- A study conducted by Penthala, Reddy, and Crooks (2011) explored the synthesis of novel N-benzyl aplysinopsin analogs, including compounds structurally related to 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea. They evaluated these compounds for in vitro cytotoxicity against human tumor cell lines. Some compounds exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting potential anticancer applications (Penthala, Reddy, & Crooks, 2011).
Antibacterial Activity
- In research by Adibpour, Khalaj, and Rajabalian (2010), the synthesis and antibacterial activity of isothiazolyl oxazolidinones, structurally similar to the chemical , were explored. These compounds showed promising antibacterial activities against various microorganisms, highlighting their potential use in treating bacterial infections (Adibpour, Khalaj, & Rajabalian, 2010).
Anti-inflammatory Agents
- Nikalje, Hirani, and Nawle (2015) synthesized a series of novel thiazolidinone derivatives for evaluating their anti-inflammatory properties. The study demonstrated that these compounds, closely related to the chemical , showed significant anti-inflammatory activity, suggesting potential therapeutic applications (Nikalje, Hirani, & Nawle, 2015).
Reaction Studies
- Chernysheva, Bogolyubov, and Semenov (1999) investigated the reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the synthesis of 2-oxazolidinones. This research provides insight into the chemical behavior and potential synthetic pathways involving compounds similar to 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea (Chernysheva, Bogolyubov, & Semenov, 1999).
Synthesis of Novel Compounds
- Berber (2022) conducted research on the synthesis of thiazole compounds in various reagents, catalysts, and solvents, which could potentially include compounds structurally related to 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenethylurea. This study highlights the versatility and range of synthetic possibilities for such chemicals (Berber, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-17(22-12-5-13-26(22,24)25)14-18(15)21-19(23)20-11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKUYYAQVHQDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)
![1-(3,5-Dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one](/img/structure/B2612039.png)
![2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2612043.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2612044.png)







![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)
